molecular formula C14H11N3O2 B2746237 (E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2034997-19-6

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide

Cat. No. B2746237
CAS RN: 2034997-19-6
M. Wt: 253.261
InChI Key: SUQHJUZFBZDRJH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying protein interactions and as a potential therapeutic agent for various diseases.

Scientific Research Applications

Luminescent Materials

Imidazo[1,5-a]pyridine derivatives, which include the pyrazolo[1,5-a]pyridine group in the compound, have been found to be useful, luminescent, and versatile scaffolds for different applications . They can be used in the development of optoelectronic devices and emitters for confocal microscopy and imaging .

Pharmaceutical Applications

The unique chemical structure and biological properties of imidazo[1,5-a]pyridine derivatives make them potential candidates for drug development . They can be used in the creation of anti-cancer drugs .

Material Science

The versatility of imidazo[1,5-a]pyridine derivatives extends to material science . They can be used in the development of new materials with unique properties.

Catalysts in Chemical Reactions

The pyrazolo[1,5-a]pyridine group in the compound can be used in palladium-catalyzed oxidative C–H/C–H cross-coupling reactions . This allows for the direct regioselective oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyrimidines or pyrazolo[1,5-a]pyridines with various five-membered heteroarenes without the need for pre-activation and/or directing groups .

Synthesis of Carbamates

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The compound’s pyrazolo[1,5-a]pyridine group can potentially be used in this environmentally friendly technique suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHJUZFBZDRJH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide

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